molecular formula C21H21N5O2S B1667855 (R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine CAS No. 732278-52-3

(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine

Cat. No. B1667855
M. Wt: 407.5 g/mol
InChI Key: DBDUGNPURSLMPS-GFCCVEGCSA-N
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Description

BDZ-g is a potent inhibitor of both the closed-channel and the open-channel conformations of all four homomeric AMPA receptor channels, as well as two GluA2R containing complex AMPA receptor channels.

Scientific Research Applications

Synthesis of Fused Heterocycles

Research into the synthesis of fused heterocycles, particularly those involving thiadiazepines, has led to the development of various methods. For instance, Gurenkova et al. (2020) described an effective method for synthesizing intermediates crucial for creating compounds like 7-benzylidene-6,7-dihydro-5H-tetrazolo[5,1-b][1,3,4]thiadiazine, which may relate to the synthesis of similar compounds including (R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine (Gurenkova et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of benzodiazepine, including (R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine, have been evaluated for their pharmacological properties. Notably, Gitto et al. (2003) synthesized new cyclofunctionalized 2,3-benzodiazepines to evaluate their potential as anticonvulsant agents, showing the relevance of such compounds in the development of new therapeutic drugs (Gitto et al., 2003).

Drug Synthesis and

OptimizationIn the field of drug synthesis and optimization, research has focused on improving the synthesis routes for compounds like (R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine. For instance, Elger et al. (2006) reported on an optimized synthesis route for AMPA receptor antagonist ZK 187638, which is structurally similar to our compound of interest. This optimization was crucial for large-scale production and the compound's potential in treating neurological diseases (Elger et al., 2006).

Antibacterial Activity

Research has also explored the antibacterial properties of compounds structurally related to (R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine. Nayak and Poojary (2020) synthesized and studied the antibacterial activity of certain thiadiazines and 1,2,4-triazole-3-thiones, which are structurally related, providing insight into their potential application in addressing bacterial infections (Nayak & Poojary, 2020).

properties

IUPAC Name

2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-11-6-14(4-5-17(11)22)20-16-9-19-18(27-10-28-19)8-15(16)7-12(2)26(25-20)21-24-23-13(3)29-21/h4-6,8-9,12H,7,10,22H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUGNPURSLMPS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C4=NN=C(S4)C)C5=CC(=C(C=C5)N)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C4=NN=C(S4)C)C5=CC(=C(C=C5)N)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Reactant of Route 2
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Reactant of Route 3
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Reactant of Route 4
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Reactant of Route 5
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Reactant of Route 6
(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine

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